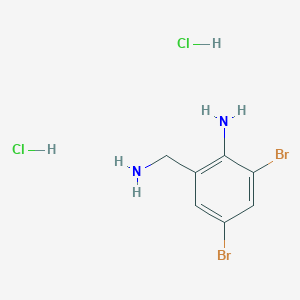

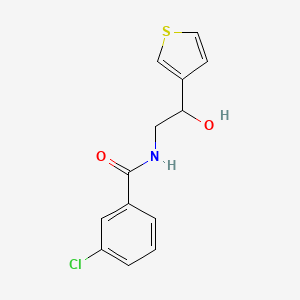

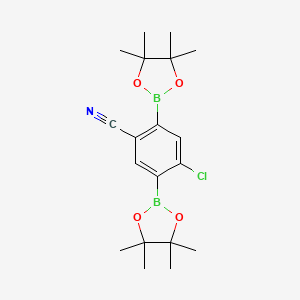

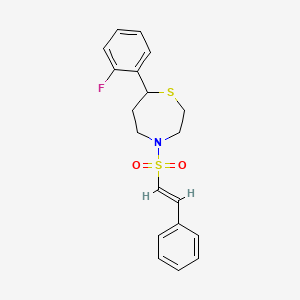

3-chloro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide, also known as compound 1, is a synthetic compound that has been studied for its potential applications in scientific research. This compound is of interest due to its unique chemical structure and potential biological activity. In

Scientific Research Applications

Synthesis and Characterization

The scientific research on 3-chloro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide involves the synthesis and characterization of related compounds. For instance, the study on the synthesis, characterization, and evaluation of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates provides insights into the chemical reactions and antimicrobial activity of compounds related to 3-chloro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide (Spoorthy, Kumar, Rani, & Ravindranath, 2021).

Catalyzed Reactions

Research on catalyzed domino reactions, such as the KIO3‐catalyzed domino reaction for the synthesis of 3‐sulfenylated chromones from 2‐hydroxyphenyl‐functionalized enaminones and thiophenols, reveals the potential for creating diverse and complex organic molecules. This process illustrates the versatility of catalysis in organic synthesis, which could be applicable to the synthesis of compounds like 3-chloro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide (Zhong, Liu, Cao, & Wan, 2017).

Cognitive Enhancement Studies

The examination of cognitive enhancing agents, such as 1-(benzo[b]thiophen-5-yl)-2-(2-diethylaminoethoxy)ethanol, showcases the exploration of thiophene derivatives for their potential in treating cognitive disorders. This type of research underscores the therapeutic applications of thiophene-containing compounds, highlighting their significance beyond mere chemical interest (Ono et al., 1995).

Antimicrobial Activity

Studies on the synthesis and antimicrobial activity of new quinazolinones derivatives starting from 3-chloro-1-benzothiophene-2-carbonylchloride emphasize the medicinal chemistry applications of such compounds. These investigations contribute to the development of novel antimicrobial agents, showcasing the relevance of 3-chloro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide related structures in drug discovery (Naganagowda & Petsom, 2011).

Neuroprotection and Neuroenhancement

Research on T-588, a compound structurally related to thiophene derivatives, indicates its potential in neuroprotection and cognitive enhancement. This includes studies on its protective effects against sodium nitroprusside-induced toxicity in cultured astrocytes and its ability to rescue motor neuron death following axotomy. Such studies illuminate the therapeutic potential of thiophene derivatives in neurodegenerative diseases and cognitive disorders (Phuagphong et al., 2004), (Iwasaki et al., 2004).

properties

IUPAC Name |

3-chloro-N-(2-hydroxy-2-thiophen-3-ylethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO2S/c14-11-3-1-2-9(6-11)13(17)15-7-12(16)10-4-5-18-8-10/h1-6,8,12,16H,7H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADVYIARESPFRAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)NCC(C2=CSC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Oxiran-2-yl-[4-(4-propan-2-ylphenyl)sulfonylpiperazin-1-yl]methanone](/img/structure/B2596204.png)

![4-Amino-1-cyclopentyl-N-[2-(dimethylamino)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B2596206.png)

![1-ethyl-4-[(2-fluoro-4-nitrophenoxy)methyl]-3-methyl-1H-pyrazole](/img/structure/B2596208.png)

![1,6,7,8-tetramethyl-3-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2596216.png)

![2-({2-[4-Chloro-2-(trifluoromethyl)anilino]-2-oxoethyl}sulfanyl)acetic acid](/img/structure/B2596218.png)

![[4-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2596219.png)